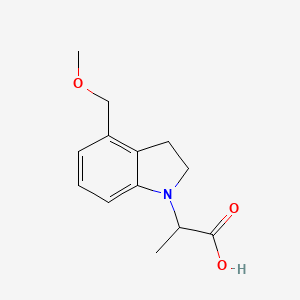
2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
“2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid” is a chemical compound that is a part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another synthesis method involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Aplicaciones Científicas De Investigación
Synthesis and Bioconjugation
A study by Bischof et al. (2013) explored the synthesis of ruthenium(II) dicarbonyl complexes incorporating ligands related to 2-(pyridin-2-yl)pyrimidine for the development of carbon monoxide-releasing molecule (CORM) peptide nucleic acid bioconjugates. These complexes are significant for biosensing and biomedical applications, indicating the potential utility of related pyrimidine derivatives in creating bioactive compounds for therapeutic and diagnostic purposes (Bischof et al., 2013).
Medicinal Chemistry
In the realm of medicinal chemistry, Wang et al. (2018) synthesized N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation. This demonstrates the importance of pyrimidine derivatives in developing diagnostic tools for neurological conditions (Wang et al., 2018).
Parallel Synthesis for Drug Discovery
Črček et al. (2012) conducted a parallel solution-phase synthesis of a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. This work highlights the versatility of pyrimidine derivatives in drug discovery through the generation of diverse compound libraries for biological screening (Črček et al., 2012).
Cocrystal Design for Improved Drug Formulation
Rajam et al. (2018) focused on the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids. Their work underscores the utility of pyrimidine derivatives in the design of cocrystals, which can enhance the physicochemical properties of pharmaceutical compounds, such as solubility and stability (Rajam et al., 2018).
ASK1 Inhibitors for Inflammation and Pain Management
Norman (2012) reported on the aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives useful as ASK1 inhibitors. This demonstrates the significance of pyrimidine and piperidine derivatives in the development of new treatments for inflammation and pain, highlighting the therapeutic potential of these chemical scaffolds (Norman, 2012).
Mecanismo De Acción
Target of Action
It’s worth noting that pyrimidine derivatives have been found to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes and receptors, which play crucial roles in numerous biological processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
Given the broad biological activity of pyrimidine derivatives, it’s likely that multiple pathways could be affected . These could include pathways related to cell proliferation, inflammation, and other physiological processes .
Result of Action
Given the broad biological activity of pyrimidine derivatives, the compound could potentially have various effects at the molecular and cellular level . These could include modulation of enzyme activity, alteration of receptor function, and changes in cell signaling pathways .
Análisis Bioquímico
Biochemical Properties
2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The interaction between this compound and these kinases can lead to the modulation of signaling pathways that are critical for cellular processes . Additionally, this compound may bind to specific receptors on the cell surface, altering their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby influencing their activity and downstream effects . For instance, the binding of this compound to a kinase may inhibit its activity, leading to a decrease in the phosphorylation of target proteins . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, such as prolonged inhibition of certain signaling pathways . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall activity and efficacy of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .
Propiedades
IUPAC Name |
2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-8-2-1-3-14(6-8)10-12-4-7(5-13-10)9(15)16/h4-5,8H,1-3,6,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCOVYTMSAQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



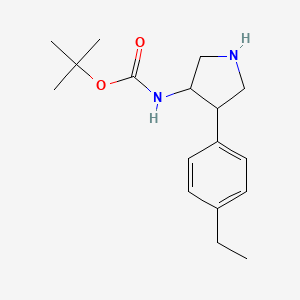
![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)
![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478489.png)
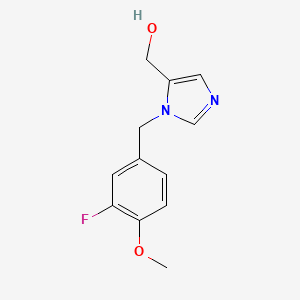
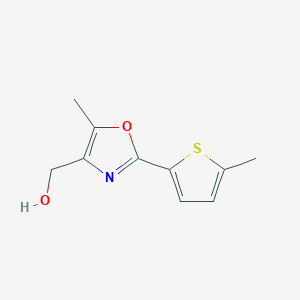
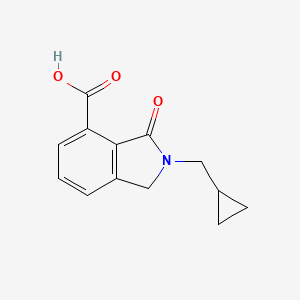


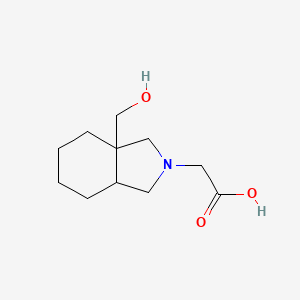
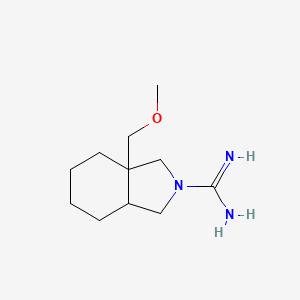
![(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478504.png)
